7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
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Description
Synthesis Analysis
The synthesis of compounds related to 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole often involves multistep reactions, starting from basic heterocyclic scaffolds. A notable approach includes the reaction of terephthalic dihydrazide with various aromatic acids and aldehydes to produce bis-substituted derivatives, which can be further functionalized to achieve the desired triazolo-benzoxadiazole frameworks (Palekar et al., 2009). This method showcases the versatility and complexity of synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds within the family of this compound is characterized by detailed X-ray diffraction and spectroscopic methods. These analyses reveal the triclinic space group, bond lengths, angles, and other structural parameters critical for understanding the compound's chemical behavior and potential interactions (Gumus et al., 2018).
Future Directions
Triazole-containing compounds, including “7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole”, have significant potential in drug discovery due to their unique structure and properties . Future research could focus on finding new and efficient methodologies for accessing new triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
properties
IUPAC Name |
7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c1-2-4-8(5-3-1)17-13-9-6-7-10-12(11(9)14-17)16-18-15-10/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXXLIRYAOHEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C3=NN(N=C31)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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